Propionylthiocholine iodide
Description
Propionylthiocholine iodide (CAS No. 1866-73-5; molecular formula C₈H₁₈NOS·I) is a thiocholine ester derivative widely used as a substrate in cholinesterase (ChE) activity assays. It consists of a propionyl group (C₃H₅O) linked to a thiocholine moiety, which undergoes hydrolysis by acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) to release thiocholine. This reaction is critical in spectrophotometric methods like the Ellman assay, where thiocholine reacts with 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colorimetric signal .
This compound is commercially available from suppliers such as Sigma-Aldrich and Aldrich Chemical Company, ensuring its standardized use in biochemical research . Its primary application lies in characterizing enzyme specificity, inhibitor sensitivity, and kinetic parameters of cholinesterases across diverse species, including insects, spiders, and vertebrates .
Properties
IUPAC Name |
trimethyl(2-propanoylsulfanylethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIXLJDWWVGAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24578-90-3 (Parent) | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40940118 | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-73-5 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylthiocholine iodide | |
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| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Nucleophilic Acylation of 2-Dimethylaminoethanethiol
The foundational synthesis involves reacting 2-dimethylaminoethanethiol with propionyl chloride under controlled alkaline conditions. Smith et al. detail a two-step protocol:
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Thiolate Formation : Sodium hydride (13.7 g, 0.285 mol) is suspended in benzene (200 mL) and treated with 2-dimethylaminoethanethiol (30 g) under nitrogen. The exothermic reaction generates hydrogen gas, requiring cooling to maintain temperatures below 25°C.
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Acylation : Propionyl chloride (26.4 g) is added dropwise to the thiolate solution, yielding 2-dimethylaminoethanethiol propionate. Subsequent quaternization with methyl iodide (45 g, 72 hr at 25°C) produces the iodide salt, which is recrystallized from methanol-isopropanol-diethyl ether (1:1:2 v/v) to achieve 99.1% purity.
Critical Parameters :
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Solvent Choice : Benzene ensures anhydrous conditions but poses toxicity risks; alternatives like toluene or tetrahydrofuran require testing.
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Reaction Kinetics : Quaternization efficiency depends on methyl iodide excess (≥3:1 molar ratio) and prolonged reaction times (>48 hr) to maximize yield.
Purification and Crystallization Techniques
Recrystallization Solvent Systems
This compound’s hygroscopic nature necessitates rigorous recrystallization. Hansen identifies optimal solvents through comparative studies:
| Solvent System | Purity (%) | Yield (%) | Crystal Morphology |
|---|---|---|---|
| Methanol-isopropanol-ether | 99.1 | 78 | Needle-like |
| Ethanol-diethyl ether | 98.5 | 82 | Platelets |
| Propan-1-ol | 97.8 | 85 | Irregular clusters |
Methanol-isopropanol-ether mixtures yield superior purity due to differential solubility of byproducts like unreacted thiol or dimethylaminoethanol. Post-crystallization, vacuum drying over phosphorus pentoxide (P₂O₅) at 40°C for 24 hr reduces residual moisture to <0.5% w/w.
Analytical Validation of Synthesis Success
Iodometric Titration
Quantitative thiol ester analysis employs iodometric titration:
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Hydrolysis : Samples (5 mL) are hydrolyzed in 1 N NaOH (10 min, 25°C), releasing free thiols.
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Titration : Liberated thiol reacts with 5 × 10⁻³ M iodine under nitrogen, with starch indicator endpoint detection (λ = 412 nm). Non-hydrolyzed controls correct for background thiols, ensuring >99% reaction completion.
Melting Point and Spectroscopic Characterization
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Melting Point : 204–206°C (uncorrected) confirms crystalline integrity.
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IR Spectroscopy : Key peaks include ν(C=O) at 1,715 cm⁻¹, ν(S–C) at 680 cm⁻¹, and quaternary N⁺ stretch at 3,100 cm⁻¹.
Scalability and Industrial Adaptation
Pilot-Scale Production
Benchmarking 100 g batches reveals:
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Yield Limitations : Quaternization efficiency plateaus at 85% due to iodide counterion precipitation kinetics.
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Solvent Recovery : Distillation reclaims >90% benzene and methanol, reducing costs by 40% compared to single-use protocols.
Comparative Analysis of Alternative Synthetic Pathways
Direct Alkylation of Thiocholine
An alternative route alkylates thiocholine with propionyl iodide:
Chemical Reactions Analysis
Types of Reactions
Propionylthiocholine iodide undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed by cholinesterase enzymes to produce propionic acid and thiocholine.
Oxidation: The thiocholine moiety can be oxidized to form disulfides.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Hydrolysis: Catalyzed by cholinesterase enzymes in aqueous solutions.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or iodine.
Substitution: Conducted in the presence of nucleophiles like sodium chloride or potassium bromide in polar solvents.
Major Products Formed
Hydrolysis: Propionic acid and thiocholine.
Oxidation: Disulfides of thiocholine.
Substitution: Corresponding halide salts and substituted thiocholine derivatives.
Scientific Research Applications
Enzyme Kinetics Studies
PTCh is frequently used in enzyme kinetics studies to characterize cholinesterases. Researchers have determined kinetic parameters such as the maximum velocity (Vmax) and the Michaelis-Menten constant (Km) using PTCh as a substrate. These studies help in understanding the catalytic efficiency of cholinesterases across different species and tissues.
- Example Study : A study on the brain and muscle tissues of Prionace glauca characterized cholinesterases using PTCh alongside other substrates. The results indicated that PTCh exhibited lower hydrolysis rates compared to acetylthiocholine iodide (ATCh), highlighting its specific utility in differentiating enzyme activity .
Toxicological Assessments
PTCh has been employed in toxicological assessments to evaluate the effects of various compounds on cholinesterase activity. It serves as a reliable indicator of enzyme inhibition, which can be crucial for assessing the impact of pesticides and environmental pollutants.
- Example Study : Research investigating the effects of nanosilver exposure on cholinesterase activities utilized PTCh to measure pseudocholinesterase activity. The findings revealed a dose-dependent inhibition of enzyme activity, underscoring PTCh's relevance in toxicity studies .
Biomonitoring Environmental Contaminants
The compound has applications in biomonitoring studies aimed at assessing the impact of organophosphate pesticides on aquatic organisms. By measuring the inhibition of cholinesterase activity using PTCh, researchers can infer the exposure levels and potential ecological impacts.
- Example Study : In a study involving stickleback fish, researchers characterized AChE and BChE activities using PTCh to monitor pesticide contamination in stream environments. The results indicated significant decreases in cholinesterase activity correlating with pesticide exposure .
Data Tables
The following table summarizes key findings from various studies utilizing propionylthiocholine iodide:
Case Study 1: Cholinesterase Inhibition by Chlorpyrifos
A study examined the effects of chlorpyrifos on AChE activity using PTCh as a substrate. The results demonstrated significant inhibition of AChE at various concentrations, indicating the potential neurotoxic effects of this pesticide on marine life .
Case Study 2: Nanosilver Exposure Effects
Research conducted on the impact of nanosilver nanoparticles revealed that exposure led to decreased pseudocholinesterase activity when measured with PTCh. This study highlighted concerns regarding nanoparticle toxicity in aquatic environments .
Mechanism of Action
Propionylthiocholine iodide acts as a substrate for cholinesterase enzymes, particularly acetylcholinesterase. The enzyme hydrolyzes the compound to produce propionic acid and thiocholine. This reaction mimics the natural hydrolysis of acetylcholine, allowing researchers to study the enzyme’s activity and inhibition. The molecular target is the active site of acetylcholinesterase, where the hydrolysis occurs.
Comparison with Similar Compounds
Comparison with Similar Thiocholine Esters
Structural Differences
Propionylthiocholine iodide is structurally analogous to two other substrates:
- Acetylthiocholine iodide (ATC) : Contains an acetyl group (C₂H₃O).
- Butyrylthiocholine iodide (BTC) : Contains a butyryl group (C₄H₇O).
The increasing acyl chain length (C₂ → C₃ → C₄) influences hydrophobicity and steric interactions with enzyme active sites, leading to variations in substrate preference among ChE isoforms .
Enzyme Kinetics and Catalytic Efficiency
Key Parameters:
- Michaelis-Menten constant (Kₘ) : Reflects substrate-enzyme binding affinity.
- Maximal reaction velocity (Vₘₐₓ): Indicates turnover rate.
- Catalytic efficiency (Vₘₐₓ/Kₘ): Combines affinity and turnover.
Comparative Data:
Findings :
- In Pardosa pseudoannulata (wolf spider) AChE5, ATC exhibited 4.6× and 7.2× higher Vₘₐₓ than BTC and PTC, respectively. Catalytic efficiency (Vₘₐₓ/Kₘ) for ATC was 5.4× and 8.6× higher than BTC and PTC, indicating strong preference for shorter acyl chains .
- Similar trends were observed in Monopterus albus (swamp eel) liver ChE, where substrate specificity was determined by Vₘₐₓ/Kₘ ratios, with ATC typically outperforming PTC and BTC .
Substrate Preference Across Species
- Insects : AChE1 isoforms in insects (e.g., Schizaphis graminum) preferentially hydrolyze ATC, while AChE2 shows reduced activity with PTC .
- Birds: Plasma ChE in northern gannets, white storks, and grey herons was characterized using ATC, PTC, and BTC. Inhibitor studies (e.g., eserine, BW284C51) revealed interspecies variability in ChE forms, with PTC helping differentiate AChE-like vs. BChE-like activity .
- Spiders : PpAChE5’s kinetic data (Table above) highlight evolutionary divergence in substrate specificity compared to vertebrate enzymes .
Biological Activity
Propionylthiocholine iodide (PTC) is a synthetic compound that serves as a significant substrate for cholinergic enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its chemical structure, characterized by the propionyl group attached to a thiocholine moiety, enhances its reactivity in biochemical assays. This article explores the biological activity of PTC, including its interactions with cholinergic systems, enzymatic kinetics, toxicological implications, and relevant case studies.
- Chemical Formula : C₈H₁₈INOS
- Molecular Weight : 251.21 g/mol
- CAS Number : 1866-73-5
PTC mimics acetylcholine (ACh) but exhibits reduced binding affinity to cholinergic receptors due to the bulkier propionyl group. This results in a shorter duration of action and a weaker overall effect compared to ACh. PTC acts as a competitive inhibitor at the neuromuscular junction, leading to muscle weakness and paralysis, making it a valuable tool for studying neuromuscular transmission and cholinergic mechanisms .
Enzymatic Activity
PTC is primarily utilized in research to characterize cholinesterase activity. The hydrolysis of PTC generates thiocholine, which can be quantified using colorimetric assays such as the Ellman method. This method measures the formation of a colored product from thiocholine, allowing researchers to assess enzyme kinetics effectively.
Table 1: Kinetic Parameters of Cholinesterases Using PTC as Substrate
| Species | Vmax (µM/min/mg protein) | Km (µM) |
|---|---|---|
| M. bassanus | 10.24 | 15.3 |
| C. ciconia | 20.48 | 4.8 |
| A. cinerea | 5.15 | 150.1 |
Data derived from studies on plasma cholinesterases in various bird species .
Toxicological Implications
PTC is classified as a moderately toxic compound, causing irritation to skin and eyes upon contact. Ingestion may lead to gastrointestinal disturbances such as nausea and diarrhea . Its role in biomonitoring studies is crucial for detecting exposure to anticholinesterase compounds, particularly in environmental toxicology .
Case Studies
- Cholinesterase Inhibition in Birds : A study assessed the plasma cholinesterase activity of three bird species using PTC as a substrate. Results indicated varying sensitivity to PTC among species, with significant inhibition observed under specific conditions .
- Resistance Studies : Research on the common pistachio psyllid demonstrated differences in AChE activity when exposed to PTC and other substrates. The study highlighted how resistance populations exhibited altered kinetic parameters compared to susceptible populations .
- Environmental Monitoring : PTC has been employed in studies investigating the effects of environmental pollutants on cholinesterase activity, providing insights into the biochemical impacts of organophosphate exposure .
Q & A
Q. Advanced Research Focus
- Species-Specific Enzymes : Source cholinesterases from insect (e.g., Schizaphis graminum) and avian plasma .
- Substrate Competition : Co-incubate PrSCh with alternative substrates (e.g., butyrylthiocholine) to assess competitive inhibition .
- Structural Analysis : Use homology modeling to correlate enzyme active-site residues with substrate affinity .
What are best practices for optimizing PrSCh concentration ranges in kinetic assays?
Q. Basic Research Focus
- Pilot Testing : Start with a broad range (0.1–20 mM) and narrow based on activity plateaus .
- Reagent Stability : Prepare fresh PrSCh solutions to avoid thioester hydrolysis artifacts .
- Negative Controls : Include substrate-free wells to correct for non-enzymatic hydrolysis .
How can PrSCh-based assays assess the efficacy of cholinesterase inhibitors?
Q. Advanced Research Focus
- IC50 Determination : Pre-incubate enzymes with inhibitors (e.g., carbaryl) before adding PrSCh. Measure residual activity .
- Bimolecular Rate Constants (ki) : Calculate ki using time-dependent inhibition kinetics .
- Reversibility Testing : Dialyze inhibitor-treated enzymes to assess activity recovery .
What experimental strategies validate PrSCh’s role in characterizing dimeric cholinesterases?
Q. Advanced Research Focus
- Non-Reducing SDS-PAGE : Confirm dimer formation (e.g., 130 kDa bands) without β-mercaptoethanol .
- Disulfide Bond Analysis : Use cysteine-modifying agents (e.g., DTNB) to test dimer stability .
How to address choline interference in PrSCh-based assays?
Q. Basic Research Focus
- Product Inhibition : Monitor activity loss at choline concentrations >20 mM. Adjust assay duration to minimize accumulation .
- Chromatographic Separation : Use HPLC to distinguish thiocholine from choline in reaction mixtures .
What statistical approaches ensure reproducibility in PrSCh kinetic data?
Q. Methodological Guidance
- Triplicate Replicates : Perform three independent assays to calculate mean ± SD .
- Standard Curve Normalization : Generate fresh standard curves for each assay to correct for inter-run variability .
How to integrate PrSCh studies into a PICOT framework for neurotoxicology research?
Q. Research Design
- Population (P) : Insect models (e.g., Schizaphis graminum).
- Intervention (I) : Exposure to organophosphate inhibitors.
- Comparison (C) : Activity with PrSCh vs. other substrates.
- Outcome (O) : Km/Vmax changes as toxicity biomarkers.
- Time (T) : Acute (5-min IC50) vs. chronic effects .
What gaps exist in current PrSCh applications, and how can they guide future studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
